3-Phenyl-3-butenoic acid is an organic compound characterized by a phenyl group attached to a butenoic acid structure. This compound is part of the broader family of butenoic acids, which are unsaturated carboxylic acids. Its molecular formula is , and it features a double bond between the second and third carbon atoms of the butenoic acid chain. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.
3-Phenyl-3-butenoic acid can be synthesized through various chemical pathways, often derived from simpler precursors such as 3-butenoic acid or phenyl-substituted compounds. It falls under the classification of unsaturated fatty acids and is recognized for its role in biochemical processes as well as its utility in synthetic organic chemistry.
The synthesis of 3-phenyl-3-butenoic acid can be achieved through several methods, including:
A notable method for synthesizing 3-butenoic acid involves the reaction of 3-bromopropylene with cuprous cyanide in N-methyl-2-pyrrolidone, followed by hydrolysis with concentrated hydrochloric acid to yield 3-butenoic acid, which can then be further modified to obtain 3-phenyl-3-butenoic acid .
3-Phenyl-3-butenoic acid can participate in various chemical reactions, including:
The reactivity of 3-phenyl-3-butenoic acid is influenced by the presence of the double bond and the carboxylic acid group, which can engage in nucleophilic attacks or electrophilic additions depending on the reaction conditions.
The mechanism of action for 3-phenyl-3-butenoic acid, particularly in biological contexts, involves its interaction with various enzymes. It has been shown to inhibit peptidylglycine alpha-amidating monooxygenase, an enzyme crucial for peptide modification. This inhibition can affect signaling pathways and cellular functions related to inflammation and cancer growth .
Relevant data indicates that it retains significant activity as an inhibitor at micromolar concentrations .
Streptomyces koyangensis strain VK-A60, isolated from radish soil in Koyang, Republic of Korea, represents a primary source of 3-phenyl-3-butenoic acid (PBA; CAS 2243-53-0) [3]. The strain was identified through 16S rRNA gene sequencing (GenBank Accession: AY079156) and characterized as a Gram-positive, aerobic, spore-forming actinobacterium with optimal growth at 28°C [3] . The compound isolation protocol involves multi-step chromatographic purification:
Structural identification employed high-resolution EI-mass spectrometry and NMR spectroscopy, confirming the molecular formula C₁₀H₁₀O₂ (MW: 162.19 g/mol) and trans-configuration of the side chain [5]. PBA exhibits broad-spectrum antifungal activity, particularly against plant pathogens like Magnaporthe grisea and Colletotrichum orbiculare, with in vivo efficacy comparable to commercial fungicides at concentrations ≥10 μg/mL .
Table 1: Antifungal Spectrum of 3-Phenyl-3-butenoic Acid
Target Pathogen | Inhibition Sensitivity | Effective Concentration |
---|---|---|
Magnaporthe grisea (Rice blast) | High | ≥10 μg/mL (leaf protection) |
Colletotrichum orbiculare (Cucumber anthracnose) | High | 100 μg/mL (partial control) |
Pythium ultimum | High | Not specified |
Pectobacterium carotovorum | Moderate | Not specified |
Enhanced PBA production requires precise optimization of S. koyangensis fermentation parameters. Key variables include:
Statistical optimization using Response Surface Methodology (RSM) and Central Composite Design (CCD)—similar to approaches validated for microbial metabolites in [2]—can systematically determine ideal conditions. Critical factors include:
Table 2: Optimized Fermentation Parameters for PBA Production
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 28 ± 2°C | Maximizes biomass and metabolic activity |
pH | 7.0–7.8 | Stabilizes enzyme function |
Fermentation Duration | 7–10 days | Allows complete secondary metabolite synthesis |
Aeration Rate | 0.8–1.2 vvm | Supports oxidative metabolism |
Carbon Source | Oat-based complex carbs | Provides slow-release sugars |
PBA biosynthesis in S. koyangensis involves convergent metabolic pathways:
Actinobacteria like Streptomyces possess diverse secondary metabolite genes, as evidenced by studies of fish-gut isolates where >70% of strains harbored PKS-II and NRPS (nonribosomal peptide synthetase) genes [7]. Regulatory elements controlling PBA production include:
Table 3: Key Biosynthetic Genes in PBA-Producing Actinobacteria
Gene Type | Function | Presence in Strains |
---|---|---|
PKS-I | Modular polyketide assembly | 85% of tested isolates |
PKS-II | Aromatic polyketide synthesis | 100% of isolates |
NRPS | Peptide bond formation | 72% of isolates |
CYP450 | Hydroxylation/tailoring | 68% of isolates |
Halogenase | Halogen incorporation | 41% of isolates |
Data compiled from Actinobacteria diversity studies [7]
Appendix: Compound Nomenclature and Properties
Table 4: Chemical Identifiers for 3-Phenyl-3-butenoic Acid
Property | Value |
---|---|
IUPAC Name | (E)-4-Phenylbut-3-enoic acid |
Synonyms | Styrylacetic acid; trans-4-Phenyl-3-butenoic acid; 4-Phenylbut-3-enoic acid |
CAS Registry | 2243-53-0 |
Molecular Formula | C₁₀H₁₀O₂ |
Molecular Weight | 162.19 g/mol |
Physical State | Crystalline solid |
Melting Point | 87–89°C (360.15 K) |
Calculated logP | 2.174 (Crippen method) |
UV Absorption | λmax ~260 nm (conjugated system) |
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